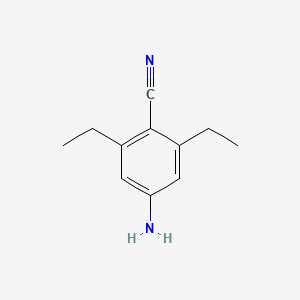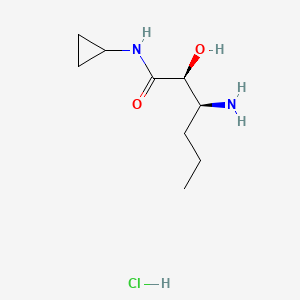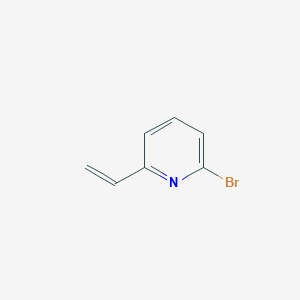
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, or BIPT, is an organic compound with a unique structure. It is a heterocyclic compound, composed of a benzothiophene ring and a triazole ring. BIPT has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been used as a ligand in the synthesis of novel compounds, and as a model compound for the study of drug-receptor interactions. BIPT has also been used to study the binding of drugs to their receptor sites, and the effects of drugs on the body. Additionally, BIPT has been used to synthesize novel compounds for use in drug discovery and development.
Mechanism of Action
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. BIPT binds to its target receptor site, which is usually a protein or enzyme in the body. The binding of BIPT to its target receptor site causes a conformational change in the receptor, which in turn triggers a cascade of biochemical reactions in the body. Additionally, BIPT can act as an agonist or an antagonist, depending on the target receptor site.
Biochemical and Physiological Effects
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. BIPT has been found to have several biochemical and physiological effects, including the inhibition of enzymes, the modulation of ion channels, the inhibition of inflammation, the modulation of cell signaling pathways, and the inhibition of cancer cell growth. Additionally, BIPT has been found to have anti-bacterial, anti-fungal, and anti-viral properties.
Advantages and Limitations for Lab Experiments
BIPThas several advantages and limitations for lab experiments. One of the main advantages of BIPT is its low toxicity, which makes it safe to use in lab experiments. Additionally, BIPT is relatively easy to synthesize, which makes it a convenient compound for lab experiments. On the other hand, BIPT is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, BIPT is not very stable in the presence of light and air, which can limit its use in some lab experiments.
Future Directions
BIPThas several potential future directions for research and development. One potential direction is the development of novel compounds based on the structure of BIPT. Additionally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites. Additionally, BIPT could be used to synthesize novel compounds for use in drug discovery and development. Additionally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites. Finally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites.
Synthesis Methods
BIPThas been synthesized in several ways, most notably by the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields BIPT as a white solid in a yield of up to 95%. Other methods of synthesis include the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst, and the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of an iron catalyst.
properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S2/c1-8(2)16-12(14-15-13(16)17)10-7-18-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWDSDGZQBKEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)






![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1292841.png)
